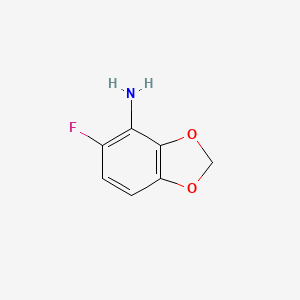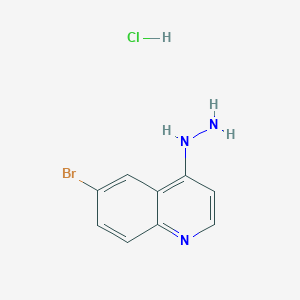
6-Bromo-4-hydrazinoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C9H8BrN3·HCl and a molecular weight of 274.54 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and hydrazine groups in its structure makes it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-4-hydrazinoquinoline hydrochloride typically involves the following steps:
Bromination of Quinoline: Quinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoquinoline.
Hydrazination: The 6-bromoquinoline is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group at the 4-position, forming 6-Bromo-4-hydrazinoquinoline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt, resulting in this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-Bromo-4-hydrazinoquinoline hydrochloride can undergo oxidation reactions, where the hydrazine group is oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form 6-bromo-4-aminoquinoline.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines, secondary amines, or thiols are used under basic conditions or in the presence of a catalyst.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: 6-Bromo-4-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
6-Bromo-4-hydrazinoquinoline hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology:
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine:
The compound is investigated for its potential use in developing new drugs, particularly those targeting infectious diseases and cancer. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the development of new materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydrazinoquinoline hydrochloride and its derivatives depends on the specific biological target and application. Generally, quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects.
Molecular Targets and Pathways:
DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its structure and function, which can lead to cell death or inhibition of replication.
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, affecting cell proliferation and survival.
Receptor Binding: Quinoline derivatives can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-chloroquinoline
- 6-Bromo-4-hydroxyquinoline
- 6-Chloro-4-hydrazinoquinoline hydrochloride
- 4-Hydrazinoquinoline hydrochloride
Comparison:
6-Bromo-4-hydrazinoquinoline hydrochloride is unique due to the presence of both bromine and hydrazine groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to its analogs, such as 6-Bromo-4-chloroquinoline and 6-Bromo-4-hydroxyquinoline, the hydrazine group in this compound allows for additional functionalization and derivatization, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
(6-bromoquinolin-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBIUTUPICYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592371 |
Source


|
| Record name | 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171943-39-7 |
Source


|
| Record name | 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
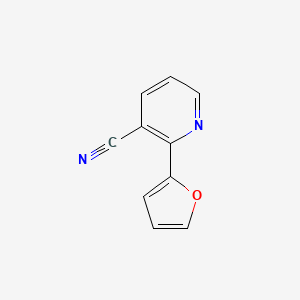
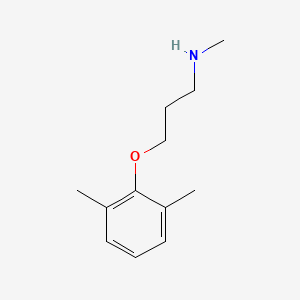
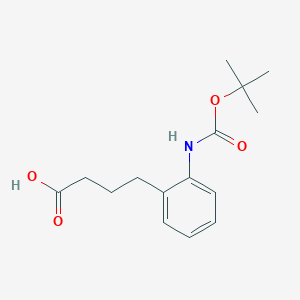
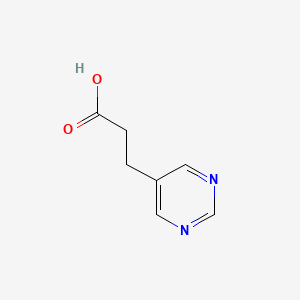
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
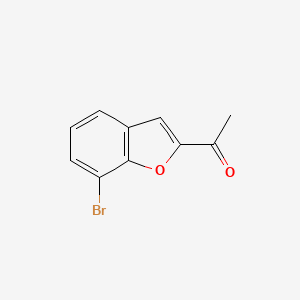
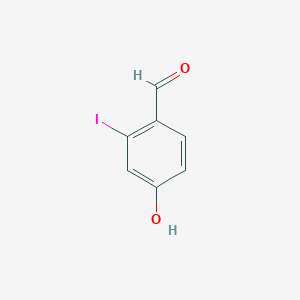
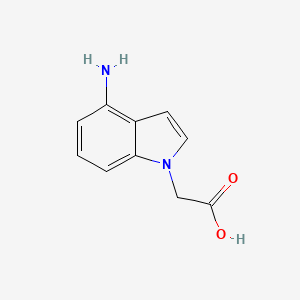
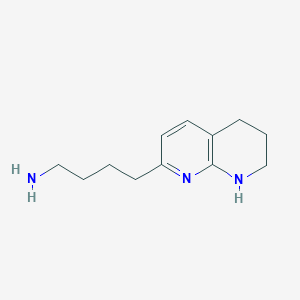
![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)
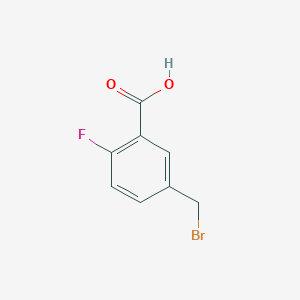
![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)
